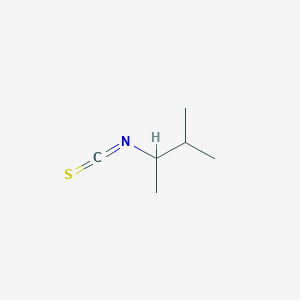

3-Methyl-2-butyl isothiocyanate

Übersicht

Beschreibung

3-Methyl-2-butyl isothiocyanate: is an organic compound with the molecular formula C6H11NS. It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methyl-2-butyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of primary amines with carbon disulfide to form dithiocarbamates, which are then treated with desulfurizing agents such as T3P (propane phosphonic acid anhydride) to yield the isothiocyanate . Another method involves the sulfurization of isocyanides with elemental sulfur in the presence of catalytic amounts of amine bases .

Industrial Production Methods: Industrial production of isothiocyanates often involves the use of thiophosgene or its derivatives, which react with primary amines to form the desired isothiocyanate. This method, while efficient, requires careful handling due to the toxicity of thiophosgene .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methyl-2-butyl isothiocyanate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form thioureas.

Addition Reactions: It can add to double bonds in alkenes to form thiocarbamates.

Hydrolysis: It can hydrolyze to form amines and carbonyl sulfide.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols.

Catalysts: Such as amine bases and desulfurizing agents.

Solvents: Common solvents include dimethyl sulfoxide and ethanol.

Major Products:

Thioureas: Formed from nucleophilic substitution.

Thiocarbamates: Formed from addition reactions.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-butyl isothiocyanate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Methyl-2-butyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can modify the activity of enzymes involved in cell cycle regulation, such as cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can inhibit the growth of microorganisms by disrupting their cellular processes .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isothiocyanate

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Sulforaphane

Comparison: 3-Methyl-2-butyl isothiocyanate is unique due to its specific structure, which imparts distinct biological activities compared to other isothiocyanates. For example, while phenyl isothiocyanate is commonly used in peptide sequencing, this compound is more frequently studied for its antimicrobial and anticancer properties .

Biologische Aktivität

3-Methyl-2-butyl isothiocyanate (MBITC) is a member of the isothiocyanate family, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of MBITC, supported by data tables, case studies, and detailed research findings.

- Chemical Formula: C₆H₁₁N₃S

- CAS Number: 745783-99-7

- Molecular Weight: 143.23 g/mol

Sources

MBITC is primarily derived from cruciferous vegetables, particularly those in the Brassicaceae family. It is formed through the hydrolysis of glucosinolates by the enzyme myrosinase.

MBITC exhibits its biological effects through several mechanisms:

- Electrophilic Activity: MBITC acts as an electrophile, forming covalent bonds with nucleophilic sites on proteins. This interaction can lead to the modulation of enzyme activities and cellular pathways.

- Oxidative Stress Induction: The compound induces oxidative stress in cells, which can activate various antioxidant response elements, contributing to its bioactive effects.

- Enzyme Modulation: MBITC has been shown to modulate the activity of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Antimicrobial Properties

MBITC has demonstrated significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against fungi such as Botrytis cinerea and Penicillium expansum, showcasing its potential as a natural fungicide .

| Isothiocyanate | Source | Fungal Strains | Activity |

|---|---|---|---|

| 3-Methyl-2-butyl ITC | Brassica species | Botrytis cinerea | Antifungal |

| 3-Methyl-2-butyl ITC | Brassica species | Penicillium expansum | Antifungal |

Anticancer Activity

Research indicates that MBITC exhibits anticancer properties by inducing apoptosis in cancer cells. In vitro studies have shown that it can inhibit DNA synthesis and cause cell cycle arrest in various cancer cell lines .

Case Study: Cancer Cell Lines

A study involving SKOV-3 ovarian cancer cells revealed that treatment with MBITC resulted in:

- Upregulation of p27 expression.

- G1-phase cell-cycle arrest.

- Activation of p38 and JNK MAPK signaling pathways, which are critical for cellular stress responses .

Anti-inflammatory Effects

MBITC has been investigated for its anti-inflammatory properties. It modulates inflammatory cytokine production and can inhibit pathways involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

In Vivo Studies

A notable study evaluated the effects of MBITC on colon cancer risk using rat models. The rats were divided into groups receiving different diets supplemented with MBITC. Results indicated a significant reduction in precancerous lesions compared to control groups, suggesting a protective effect against colon cancer .

Comparative Analysis with Other Isothiocyanates

In comparison to other isothiocyanates like allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC), MBITC displayed comparable or superior biological activities in certain assays, particularly in antimicrobial efficacy and apoptosis induction in cancer cells .

| Isothiocyanate | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Methyl-2-butyl ITC | High | Moderate | Moderate |

| Allyl ITC | Very High | High | Moderate |

| Phenethyl ITC | Moderate | High | High |

Eigenschaften

IUPAC Name |

2-isothiocyanato-3-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-5(2)6(3)7-4-8/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVRRVJBEIYPRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50337070 | |

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201224-92-2 | |

| Record name | 2-Isothiocyanato-3-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50337070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201224-92-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.